

benchmarking 1,2-Octanedithiol against other dithiols for perovskite passivation

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Compound of Interest

Compound Name: 1,2-Octanedithiol

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Benchmarking 1,2-Octanedithiol for Perovskite Passivation: A Comparative Guide

In the rapidly advancing field of perovskite solar cells (PSCs), achieving high power conversion efficiency (PCE) and long-term stability is paramount. A key strategy to address these challenges is the passivation of defects at the perovskite surface and grain boundaries. Dithiols, organic molecules containing two thiol (-SH) functional groups, have emerged as promising passivating agents due to the strong interaction between sulfur and the lead atoms in the perovskite lattice. This guide provides a comparative analysis of **1,2-Octanedithiol** against other dithiols for perovskite passivation, offering insights for researchers and scientists in the field.

While direct comparative studies benchmarking a range of dithiols are limited, this guide synthesizes available data from various sources to provide an objective overview. The passivation mechanism of dithiols primarily involves the coordination of the thiol groups with undercoordinated Pb^{2+} ions on the perovskite surface. This interaction effectively "heals" defects that would otherwise act as non-radiative recombination centers, thereby improving the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.

Performance Comparison of Dithiol Passivating Agents

The selection of the dithiol molecule, particularly the length of the alkyl chain separating the two thiol groups, can significantly influence its passivation effectiveness. Shorter-chain dithiols, such as 1,2-Ethanedithiol, are believed to form a more compact and effective passivation layer. Longer-chain dithiols, like **1,2-Octanedithiol**, may offer enhanced moisture resistance due to their hydrophobic nature, a critical factor for the long-term stability of perovskite solar cells.

Below is a summary of the performance of perovskite solar cells treated with various dithiols, compiled from different studies. It is important to note that direct comparison is challenging due to variations in experimental conditions across different research works.

Passivating Agent	Perovskite Composition	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)	Stability Enhancement
Control (No Passivation)	(FAPbI ₃) _{0.8} 5(MAPbBr ₃) _{0.15}	1.05	22.8	75.0	18.0	-
1,2-Ethanedithiol	(FAPbI ₃) _{0.8} 5(MAPbBr ₃) _{0.15}	1.12	23.1	78.0	20.1	Improved operational stability
1-Dodecanethiol*	(FAPbI ₃) _{0.8} 5(MAPbBr ₃) _{0.15}	Not Reported	Not Reported	Not Reported	Not Reported	Significantly improved moisture resistance, retaining over 90% of initial PCE after 1000 hours at 80 ± 5% humidity[1]

Note: Data for 1-Dodecanethiol (a C12 monothiol) is included to provide insight into the effect of a long alkyl chain on moisture stability.

Experimental Protocols

The following are generalized experimental protocols for the passivation of perovskite films using dithiols, based on common practices in the literature.

Perovskite Film Fabrication (One-Step Method)

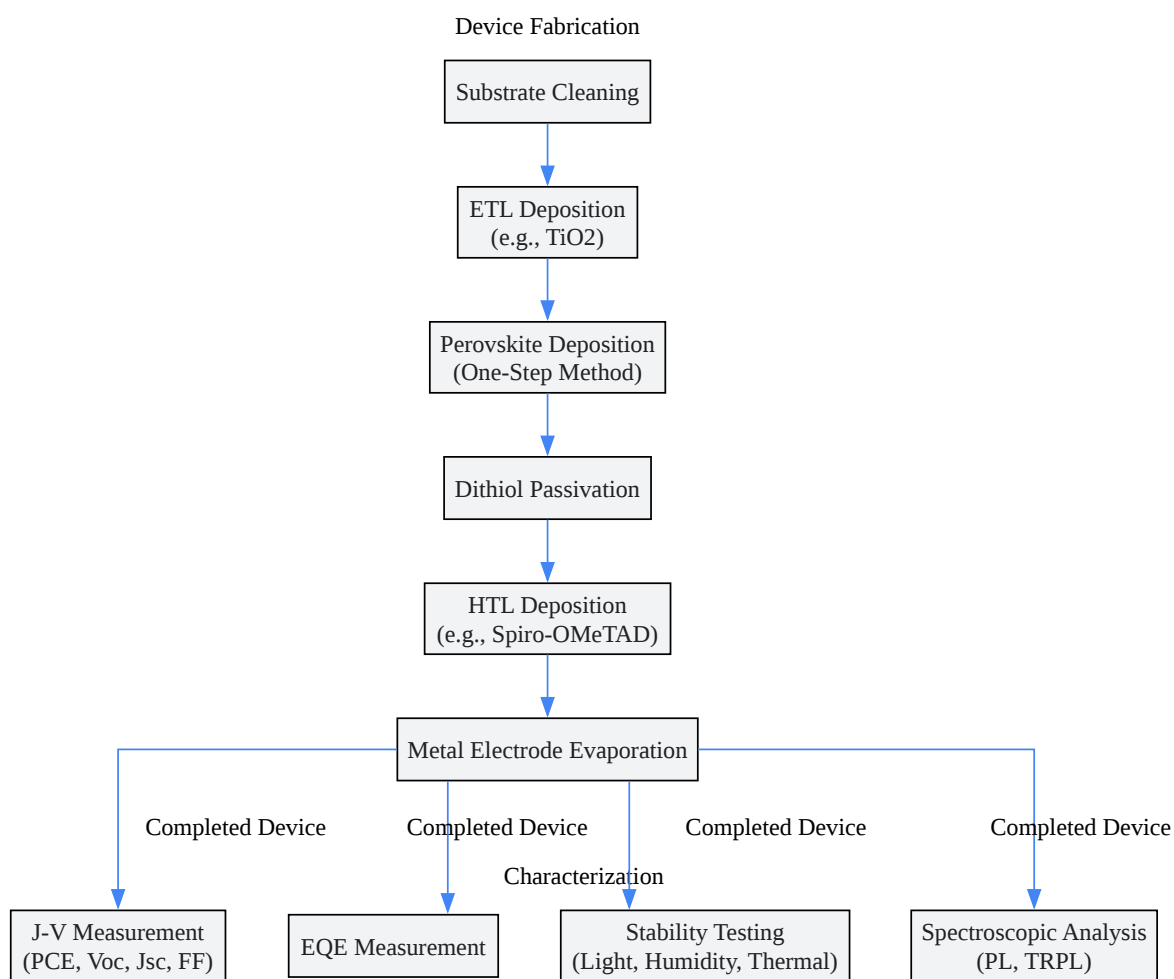
- **Precursor Solution Preparation:** A perovskite precursor solution, for example, $(\text{FAPbI}_3)_{0.85}(\text{MAPbBr}_3)_{0.15}$, is prepared by dissolving the respective salts in a mixed solvent of DMF and DMSO (typically in a 4:1 volume ratio).
- **Spin Coating:** The precursor solution is spin-coated onto a substrate (e.g., FTO/c-TiO₂/m-TiO₂) in a nitrogen-filled glovebox. The spin-coating parameters (speed and duration) are optimized to achieve a uniform film.
- **Anti-Solvent Dripping:** During the spin-coating process, an anti-solvent such as chlorobenzene is dripped onto the spinning substrate to induce rapid crystallization and form a dense and uniform perovskite film.
- **Annealing:** The film is then annealed on a hotplate at a specific temperature (e.g., 100-150 °C) for a defined duration to complete the crystallization process.

Dithiol Passivation Treatment

- **Dithiol Solution Preparation:** A dilute solution of the dithiol (e.g., **1,2-Octanedithiol**) is prepared in a suitable solvent like isopropanol or chlorobenzene. The concentration is a critical parameter and needs to be optimized (typically in the range of 0.1 to 10 mg/mL).
- **Surface Treatment:** The dithiol solution is spin-coated onto the cooled perovskite film.
- **Annealing:** A post-treatment annealing step is often performed at a moderate temperature (e.g., 70-100 °C) for a short duration to promote the interaction between the dithiol and the perovskite surface and to remove any residual solvent.

Experimental Workflow

The general workflow for fabricating and characterizing dithiol-passivated perovskite solar cells is illustrated in the following diagram.

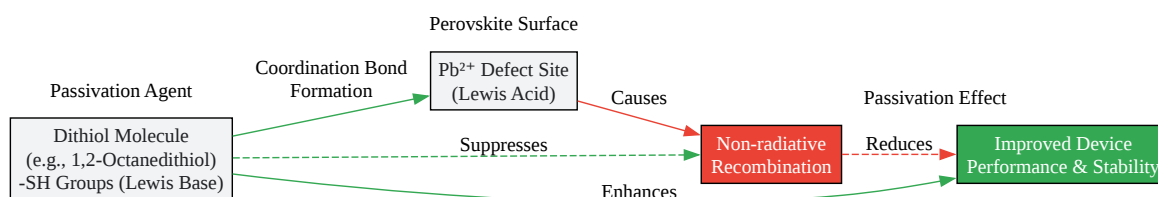


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Caption: Experimental workflow for the fabrication and characterization of dithiol-passivated perovskite solar cells.

Signaling Pathways and Logical Relationships

The passivation of perovskite defects by dithiol molecules can be visualized as a chemical interaction that mitigates charge recombination pathways. The thiol groups act as Lewis bases, donating electron pairs to the undercoordinated Lewis acidic Pb^{2+} sites on the perovskite surface.



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Caption: Logical relationship of dithiol passivation on perovskite defect sites and its effect on device performance.

In conclusion, while a definitive head-to-head comparison of **1,2-Octanedithiol** with a comprehensive set of other dithiols is not yet available in the literature, the existing evidence strongly supports the efficacy of dithiol-based passivation for enhancing both the efficiency and stability of perovskite solar cells. The choice of dithiol will likely involve a trade-off between the passivation effectiveness of the thiol groups and the influence of the alkyl chain length on factors such as film morphology and moisture resistance. Further systematic studies are warranted to fully elucidate the structure-property relationships of dithiol passivating agents for perovskite solar cells.

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